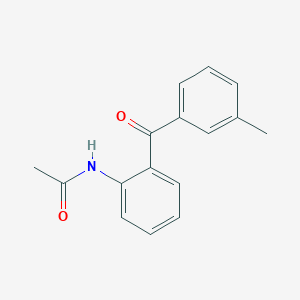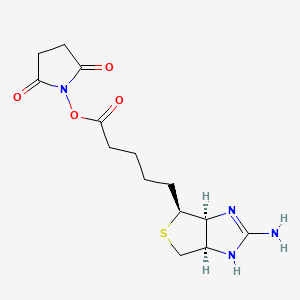![molecular formula C15H15FN4O4 B14136809 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine CAS No. 552285-47-9](/img/structure/B14136809.png)
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with a fluorophenoxy group, a methyl group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be further functionalized using coupling reactions such as the Suzuki–Miyaura coupling to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, base such as sodium hydroxide.
Coupling Reactions: Boronic acid derivatives, palladium catalyst, base like potassium carbonate.
Major Products Formed
Reduction: Formation of 4-[4-(2-Aminophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of more complex organic molecules with additional functional groups.
科学研究应用
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Benzyl-2-((4-fluorophenoxy)methyl)morpholine
- 2-Benzyl-4-fluorophenol
- (4-Benzyl-2-morpholinyl)methanamine
Uniqueness
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity
属性
CAS 编号 |
552285-47-9 |
|---|---|
分子式 |
C15H15FN4O4 |
分子量 |
334.30 g/mol |
IUPAC 名称 |
4-[4-(2-fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H15FN4O4/c1-10-13(20(21)22)14(24-12-5-3-2-4-11(12)16)18-15(17-10)19-6-8-23-9-7-19/h2-5H,6-9H2,1H3 |
InChI 键 |
GNYCEQKQLQSBOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3F)[N+](=O)[O-] |
溶解度 |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
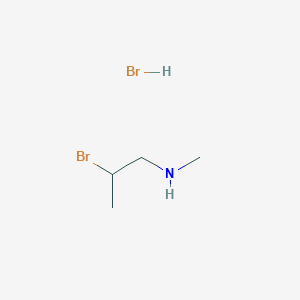

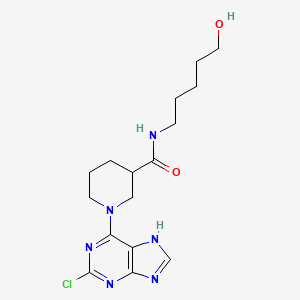
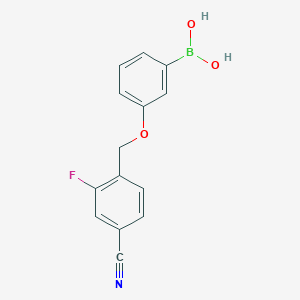

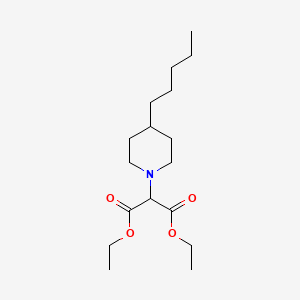
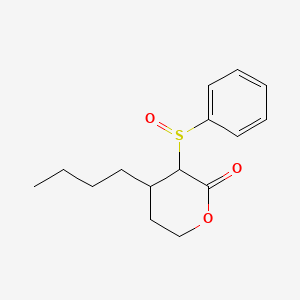
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)

